Vadilex
CAS No.: 66157-43-5
Cat. No.: VC1701026
Molecular Formula: C46H58N2O10-2
Molecular Weight: 799.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66157-43-5 |
---|---|
Molecular Formula | C46H58N2O10-2 |
Molecular Weight | 799.0 g/mol |
IUPAC Name | 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioate |
Standard InChI | InChI=1S/2C21H27NO2.C4H6O6/c2*1-16(21(24)19-7-9-20(23)10-8-19)22-13-11-18(12-14-22)15-17-5-3-2-4-6-17;5-1(3(7)8)2(6)4(9)10/h2*2-10,16,18,21,23-24H,11-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/p-2/t;;1-,2-/m..1/s1 |
Standard InChI Key | DMPRDSPPYMZQBT-CEAXSRTFSA-L |
Isomeric SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O |
SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Canonical SMILES | CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.C(C(C(=O)[O-])O)(C(=O)[O-])O |
Introduction
Chemical Properties of Ifenprodil (Vadilex)
Ifenprodil is chemically a substituted phenethylamine and β-hydroxyamphetamine derivative. It is used in its tartrate salt form, which is a crystalline solid . The molecular formula for ifenprodil itself is C21H27NO2, with a molar mass of 325.452 g/mol . The tartrate salt of ifenprodil, used in pharmaceutical applications, has a different molecular formula and mass due to the addition of tartaric acid.
Pharmacological Actions
Ifenprodil exhibits several pharmacological actions:
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NMDA Receptor Antagonist: It specifically inhibits NMDA receptors containing GluN1 and GluN2B subunits, known as the "ifenprodil binding site" .
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GIRK Channel Inhibition: It also inhibits G protein-coupled inwardly-rectifying potassium (GIRK) channels.
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Adrenergic and Serotonin Receptor Interaction: Ifenprodil interacts with α1-adrenergic, serotonin, and sigma receptors .
Therapeutic Uses and Research
Current Uses
Vadilex (ifenprodil) is primarily used as a cerebral vasodilator. It has been studied for its potential in treating various conditions beyond its current indications.
Research Findings
Recent research has focused on optimizing ifenprodil's selectivity for GluN2B receptors while minimizing off-target effects. This could enhance its therapeutic profile for conditions such as stroke, where it has shown potential in reducing neuronal damage and improving outcomes in animal models.
Combination Therapy
Data Tables
Chemical Properties of Ifenprodil and Its Tartrate Salt
Property | Ifenprodil | Ifenprodil Tartrate Salt |
---|---|---|
Molecular Formula | C21H27NO2 | C25H33NO8 (for tartrate salt) |
Molar Mass | 325.452 g/mol | Approximately 499 g/mol (calculated for tartrate salt) |
Form | Crystalline solid (tartrate salt) | Crystalline solid |
CAS Number | 23210-56-2 | 23210-58-4 (for hemitartrate) |
Pharmacological Actions
Receptor/Channel | Action |
---|---|
NMDA Receptors (GluN1/GluN2B) | Inhibition |
GIRK Channels | Inhibition |
α1-Adrenergic Receptors | Interaction |
Serotonin Receptors | Interaction |
Sigma Receptors | Interaction |
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